2-Chloroquinoxalin-6-ol
Description
Overview of Quinoxaline (B1680401) Scaffolds in Synthetic Chemistry Research
Quinoxaline, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile and privileged scaffold in synthetic chemistry. researchgate.netbenthamscience.commdpi.com The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring impart unique electronic properties to the quinoxaline core. rsc.org These properties make quinoxalines valuable building blocks for the construction of more complex molecules with a wide array of applications. mtieat.org
The synthesis of quinoxaline derivatives has been a subject of extensive research, with numerous methods developed to access a diverse range of substituted analogs. researchgate.netbenthamscience.com Classical methods often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mtieat.org More modern and sustainable approaches, including transition metal-catalyzed reactions and green chemistry methodologies, have also been developed to improve efficiency and reduce environmental impact. benthamscience.commtieat.org The ability to readily functionalize the quinoxaline scaffold allows chemists to fine-tune the steric and electronic properties of the molecule, leading to a broad spectrum of chemical reactivity and potential applications. rsc.org
Significance of Halogenated and Hydroxylated Quinoxalines in Medicinal Chemistry and Materials Science
The introduction of halogen and hydroxyl substituents onto the quinoxaline framework significantly influences the molecule's physicochemical properties and biological activity. Halogenated quinoxalines, for instance, are of considerable interest in medicinal chemistry. The presence of a halogen atom can enhance a molecule's lipophilicity, improve its metabolic stability, and provide a handle for further synthetic transformations through cross-coupling reactions.
Hydroxylated quinoxalines also play a crucial role in both medicinal chemistry and materials science. The hydroxyl group can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. In materials science, the presence of hydroxyl groups can influence the photophysical properties of quinoxaline-based dyes and organic semiconductors. researchgate.net The combination of halogen and hydroxyl groups in a single quinoxaline molecule, as seen in 2-Chloroquinoxalin-6-ol, creates a unique chemical entity with a distinct set of properties and potential applications.
Rationale for Comprehensive Academic Investigation of this compound
The specific structure of this compound, featuring a chlorine atom at the 2-position and a hydroxyl group at the 6-position, warrants a detailed academic investigation. The chlorine atom, being a good leaving group, provides a reactive site for nucleophilic substitution, allowing for the synthesis of a variety of derivatives. mdpi.com The hydroxyl group offers a site for derivatization and can influence the molecule's solubility and electronic properties.
A comprehensive study of this compound would involve a thorough characterization of its physical and chemical properties, exploration of its reactivity in various chemical transformations, and evaluation of its potential in different applications. This includes its use as an intermediate in the synthesis of more complex heterocyclic systems. vulcanchem.com Understanding the interplay between the chloro and hydroxyl substituents is key to unlocking the full potential of this compound in the development of new functional molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Topological Polar Surface Area (TPSA) | 49.56 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
This data is compiled from publicly available chemical databases. ambeed.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoxalin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZHHHXMDDDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 2 Chloroquinoxalin 6 Ol
Nucleophilic Substitution Reactions at the C-2 Chloro Position
The chlorine atom at the C-2 position of the quinoxaline (B1680401) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This facilitates its displacement by a variety of nucleophiles.
Amination Reactions of 2-Chloroquinoxalin-6-ol
The substitution of the C-2 chlorine with nitrogen-based nucleophiles is a common strategy to synthesize a diverse library of aminoquinoxaline derivatives. While direct amination studies on this compound are not extensively documented, the reactivity of analogous 2-chloroquinoxalines provides significant insight. For instance, the amination of 2-chloro-3-methylquinoxaline (B189447) with various aromatic amines has been shown to proceed in the presence of potassium carbonate and potassium iodide. mdpi.com Similarly, palladium-catalyzed amination reactions are effective for coupling amines with chloroquinolines. researchgate.net In some cases, non-catalytic amination of chloroquinolines is also possible. researchgate.net
Microwave-assisted nucleophilic substitution of 6-fluoroquinoxalines with amines has proven to be an efficient method for producing 6-aminoquinoxalines, with reaction yields being influenced by the nucleophilicity and steric hindrance of the amine. mdpi.com For example, reactions with nitrogen-containing aromatic heterocycles often result in excellent yields. mdpi.com It is reasonable to infer that this compound would undergo similar reactions, allowing for the introduction of a wide range of primary and secondary amines at the C-2 position.
Table 1: Representative Amination Reactions on Related Chloroquinoxaline Scaffolds
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
| 2,3-dichloroquinoxaline (B139996) | Pyrazin-2-yl-methylamine | Acidic media | 2-chloro-3-(pyrazin-2-ylmethylamino)quinoxaline | Good | arabjchem.org |
| 6-fluoroquinoxaline | Pyrrolidine | K₂CO₃, DMSO, Microwave (200 °C, 30 min) | 6-(1-pyrrolidinyl)-quinoxaline | --- | mdpi.com |
| 2-chloro-3-methylquinoxaline | Aromatic amines | K₂CO₃, KI | 2-arylamino-3-methylquinoxalines | --- | mdpi.com |
Etherification and Thioetherification Reactions
The C-2 chloro group can be readily displaced by oxygen and sulfur nucleophiles to form the corresponding ethers and thioethers. The synthesis of 2,3-disubstituted quinoxalines through nucleophilic displacement on 2,3-dichloroquinoxaline (2,3-DCQ) with sulfur and nitrogen nucleophiles has been reported with good to excellent yields. mdpi.com Specifically, the reaction of 2,3-DCQ with thiophenol derivatives can lead to the formation of 2-chloro-3-(phenylthio)quinoxaline. mdpi.com
Furthermore, reactions of 2,3-DCQ with alkoxides derived from propargylic alcohols have been shown to yield mono- and disubstituted products with high selectivity. arabjchem.org Phenols can also act as nucleophiles to displace the chlorine atom, forming 2-chloro-3-phenoxyquinoxaline (B2931360) derivatives. arabjchem.org These examples strongly suggest that this compound would react with a variety of alkoxides, phenoxides, and thiolates to yield the corresponding C-2 ether and thioether derivatives. The hydroxyl group at the C-6 position might require protection depending on the reaction conditions to prevent its participation in the reaction.
Table 2: Examples of Etherification and Thioetherification on Dichloroquinoxaline
| Reactant | Nucleophile | Product | Yield | Reference |
| 2,3-dichloroquinoxaline | Thiophenol | 2-Chloro-3-(phenylthio)quinoxaline | 92% | mdpi.com |
| 2,3-dichloroquinoxaline | Phenol (B47542) | 2-Chloro-3-phenoxyquinoxaline | Good | arabjchem.org |
Hydrolysis and Alcoholysis Pathways
Alcoholysis, the reaction with an alcohol, would proceed in a similar manner to yield 2-alkoxy-6-hydroxyquinoxalines. These reactions are analogous to the etherification reactions but use the alcohol directly, often under acidic or basic catalysis.
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzenoid ring of this compound, activated by the electron-donating hydroxyl group, is susceptible to electrophilic attack. The directing influence of the hydroxyl group (ortho-, para-directing) and the deactivating, meta-directing nature of the pyrazine (B50134) ring system will govern the regioselectivity of these reactions.
Nitration Reactions and Regioselectivity
The nitration of the quinoxaline ring system is influenced by the substituents present. For an unsubstituted quinoxaline, nitration with potassium nitrate (B79036) in sulfuric acid can yield the 6-nitro and subsequently the 6,7-dinitro derivatives. thieme-connect.de In the case of this compound, the powerful ortho-, para-directing hydroxyl group at C-6 is expected to dominate the regiochemical outcome. Therefore, nitration would be predicted to occur at the positions ortho to the hydroxyl group, namely C-5 and C-7. The steric hindrance from the fused pyrazine ring might favor substitution at the C-5 position.
Studies on the nitration of 6-hydroxyquinoline (B46185) show that chlorination occurs at the 5-position, indicating the high reactivity of this site. usu.edu Thus, it is highly probable that nitration of this compound would preferentially yield 2-chloro-6-hydroxy-5-nitroquinoxaline.
Halogenation Reactions and Isomer Control
Similar to nitration, the halogenation of this compound will be directed by the activating hydroxyl group. Enzymatic halogenation of 6-hydroxyquinoline has been shown to produce 5-chloro-6-hydroxyquinoline, again highlighting the preference for substitution at the C-5 position. usu.edu Chemical halogenation using N-halosuccinimides or other electrophilic halogenating agents would be expected to yield a similar outcome.
Control of isomer formation would depend on the careful choice of halogenating agent and reaction conditions. The strong activation by the hydroxyl group may lead to di-substitution, likely at the C-5 and C-7 positions, if excess halogenating agent is used. The inherent electronic effects of the quinoxaline system and the powerful directing effect of the hydroxyl group provide a strong basis for predicting the regioselectivity of halogenation on the benzenoid ring of this compound.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-Chloro-5-nitroquinoxalin-6-ol |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2-chloroquinoxalin-6-ol |
| Chlorination | Cl₂/AlCl₃ | 2,5-Dichloroquinoxalin-6-ol |
Sulfonation Reactions
The sulfonation of quinoxaline derivatives is an electrophilic aromatic substitution reaction. The quinoxaline ring system is generally considered electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). thieme-connect.descispace.com Theoretical calculations and experimental results indicate that electrophilic substitution on the unsubstituted quinoxaline ring is most likely to occur at the C-5 and C-8 positions in the benzenoid ring, which possess the highest electron density. thieme-connect.descispace.com Forcing conditions, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, are often required. thieme-connect.de
For instance, the sulfonation of quinoxaline-2,3(1H,4H)-dione with oleum (B3057394) has been shown to produce the corresponding 6-sulfonic acid derivative. thieme-connect.de Similarly, other substituted quinoxalines have been successfully sulfonated. mdpi.comresearchgate.net However, in the case of this compound, the reactivity is more complex due to the interplay of the deactivating chloro- and ring nitrogen atoms and the activating, ortho-para directing hydroxyl group at the C-6 position. Despite the chemical plausibility of such a reaction, a review of the available scientific literature did not yield specific examples of the direct sulfonation of this compound.
Reactions Involving the C-6 Hydroxyl Group
The hydroxyl group at the C-6 position of this compound is phenolic in nature, making it a key site for various derivatization reactions. Its acidity allows for deprotonation to form a phenoxide ion, a potent nucleophile that can readily react with electrophiles.
Alkylation and Acylation of the Hydroxyl Moiety
O-alkylation and O-acylation are fundamental transformations for phenolic hydroxyl groups. Alkylation typically involves the reaction of the corresponding phenoxide with an alkyl halide (e.g., allyl bromide or an alkyl iodide) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Acylation involves reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base, to form an ester.
While these reactions are standard procedures for phenols and are chemically feasible for this compound, specific research findings detailing the alkylation or acylation of this particular compound, including optimized conditions and product yields, are not extensively documented in the surveyed literature.
Etherification Reactions
Etherification of the C-6 hydroxyl group is a well-established reaction pathway, most notably demonstrated in the synthesis of agrochemicals. A key example is the preparation of the herbicide Quizalofop-p-ethyl, where this compound serves as a crucial intermediate. google.com The synthesis involves a nucleophilic substitution reaction where the hydroxyl group, typically as a phenoxide, attacks an electrophilic partner to form an ether linkage. This reaction is a variant of the Williamson ether synthesis.
A Chinese patent describes the synthesis of a key intermediate for Quizalofop by reacting this compound with an appropriate propanoate derivative. google.com This transformation highlights the industrial relevance of etherification reactions on this substrate.
Table 1: Example of Etherification Reaction with this compound
| Reactant 1 | Reactant 2 | Product Type | Application | Reference |
| This compound | (S)-2-chloropropionic acid methyl ester | Ether Linkage | Intermediate for Quizalofop-p-ethyl synthesis | google.com |
Esterification Reactions
The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form carboxylate esters. google.comjddtonline.info This reaction is typically catalyzed by an acid or promoted by a coupling agent. jddtonline.infoimist.ma Another related transformation is the formation of sulfonate esters by reacting the hydroxyl group with a sulfonyl chloride in the presence of a base like pyridine. google.com This latter reaction has been used to create quinoxaline-sulfonate derivatives with potential biological activity. google.com
Despite the general applicability of these methods, specific examples of the esterification of this compound with detailed experimental protocols and yields were not found in the reviewed literature.
Cross-Coupling Reactions of this compound
The chlorine atom at the C-2 position is a valuable handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This position is activated towards nucleophilic substitution and oxidative addition to metal catalysts due to the adjacent electron-withdrawing nitrogen atom.
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. researchgate.net This reaction is fundamental in modern organic synthesis for constructing biaryl and vinyl-substituted aromatic systems. researchgate.net
In the context of this compound, the Suzuki–Miyaura reaction would involve the coupling of the C-2 chloro position with a suitable organoboron reagent. The general reaction scheme requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent (e.g., toluene, dioxane, or DMF). researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the C-Cl bond to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the catalyst.
While the Suzuki-Miyaura coupling is a highly versatile method, its application to specific substrates can require significant optimization. A review of the scientific literature did not yield specific examples or detailed protocols for the Suzuki–Miyaura coupling of this compound.
Sonogashira Coupling Reactions and Alkynylation
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idwikipedia.org This reaction is particularly relevant for the functionalization of this compound at the C2 position. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base, such as an amine. walisongo.ac.idwikipedia.org
Alkynyl-substituted quinoxalines have been synthesized using Sonogashira-type coupling reactions under palladium(0)-copper catalysis with bases like triethylamine (B128534) (Et3N) or diethylamine (B46881) (Et2NH). nih.gov For instance, the synthesis of 3-alkynyl substituted 2-chloroquinoxalines has been achieved through a selective mono-alkynylation of 2,3-dichloroquinoxaline. nih.gov These reactions have been successfully carried out using a 10% Pd/C-CuI-PPh3 catalyst system in ethanol (B145695) with triethylamine as the base, with reaction times ranging from 2 to 4 hours. nih.gov Ultrasound irradiation has also been shown to accelerate copper-catalyzed coupling reactions. nih.gov
A general procedure for the Sonogashira cross-coupling reaction involves reacting the chloroquinoxaline derivative with a terminal alkyne in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) salt (e.g., CuI) in a suitable solvent such as dry THF under an inert atmosphere. up.ac.za The reaction mixture is typically heated to facilitate the coupling. up.ac.za
Table 1: Examples of Sonogashira Coupling Reactions with Chloroquinoxaline Derivatives
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |
| 2,3-dichloroquinoxaline | Terminal Alkynes | 10% Pd/C-CuI-PPh3 | Et3N | EtOH | 3-Alkynyl substituted 2-chloroquinoxaline (B48734) | - | nih.gov |
| 6-nitroquinoxalin-2-yl benzenesulfonate | 1-hexyn-3-ol | PdCl2(PPh3)2, CuI | Et3N | THF | 1-(6-nitroquinoxalin-2-yl)hex-1-yn-3-ol | 95% | up.ac.za |
| Iodoarenes | Phenylacetylene | PdCl2(PPh3)2 | - | γ-valerolactone-based ionic liquid | Arylacetylenes | 72-99% | beilstein-journals.org |
Buchwald–Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is a versatile method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org The reaction is catalyzed by palladium complexes with various phosphine (B1218219) ligands. organic-chemistry.orgnih.gov
While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the provided search results, the general applicability of this reaction to heteroaryl chlorides suggests its potential for derivatizing this compound. nih.govnih.gov The reaction typically involves an aryl halide, an amine, a base (such as cesium carbonate or sodium tert-butoxide), and a palladium catalyst with a suitable ligand (e.g., BINAP, Xantphos). commonorganicchemistry.com The choice of ligand is crucial and can influence the scope and efficiency of the reaction. nih.gov For instance, the use of ligands like BrettPhos and RuPhos has been shown to provide a wide scope for C-N cross-coupling reactions with functionalized aryl and heteroaryl coupling partners. nih.gov
Table 2: General Conditions for Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| Aryl Chloride | Primary/Secondary Amine | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 90 °C | commonorganicchemistry.com |
| Aryl Halide | t-butyl carbamate | Pd2(dba)3 | Xantphos | Cs2CO3 | THF | 140 °C (microwave) | commonorganicchemistry.com |
| Heteroaryl Chlorides | Secondary Amines | Pd Precatalyst | BrettPhos/RuPhos | LHMDS | - | - | nih.gov |
Other Palladium-Catalyzed Transformations
Beyond Sonogashira and Buchwald-Hartwig reactions, this compound can undergo other palladium-catalyzed transformations. The chloro-substituent at the C2 position is susceptible to various cross-coupling reactions, enabling the introduction of a wide range of functional groups.
One such reaction is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide. While a specific example with this compound is not provided, the Suzuki-Miyaura reaction has been successfully applied to 2-chloro-substituted O-alkylquinoxaline N-oxides, which were arylated at the chloronitrone unit in high yields. researchgate.net This suggests the feasibility of applying this methodology to this compound.
Another important palladium-catalyzed reaction is the Heck coupling, which involves the reaction of an unsaturated halide with an alkene. Although not explicitly detailed for this compound in the search results, this reaction is a fundamental tool in C-C bond formation.
Furthermore, palladium-catalyzed radical-type transformations of alkyl halides have been developed, which could potentially be adapted for the functionalization of the quinoxaline core. sioc-journal.cn
Table 3: Overview of Potential Palladium-Catalyzed Reactions
| Reaction Type | General Reactants | Catalyst | Potential Application for this compound |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Aryl/Vinyl Halide | Palladium complex with phosphine ligands | Arylation at the C2 position. |
| Heck Coupling | Alkene, Aryl/Vinyl Halide | Palladium salt or complex | Introduction of vinyl groups at the C2 position. |
| Negishi Coupling | Organozinc reagent, Organohalide | Palladium or Nickel complex | Alkylation or arylation at the C2 position. nih.gov |
| Hiyama Coupling | Organosilane, Organohalide | Palladium complex | Cross-coupling with various organic groups. nih.gov |
Oxidation and Reduction Reactions of the Quinoxaline System
The quinoxaline ring system and its substituents can undergo both oxidation and reduction reactions, leading to a variety of derivatives. The hydroxyl group at the C6 position of this compound can be oxidized to a quinone-like structure. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).
Conversely, the quinoxaline ring can be reduced to form dihydro- or tetrahydroquinoxaline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly employed for this purpose. The specific product obtained depends on the reducing agent and the reaction conditions. The reduction of a nitro group on a quinoxaline ring, for example, can be achieved using tin(II) chloride (SnCl2). up.ac.za
Oxidation-reduction reactions, or redox reactions, involve the transfer of electrons, where one substance is oxidized (loses electrons) and another is reduced (gains electrons). youtube.comlibretexts.org The substance that is oxidized is the reducing agent, and the substance that is reduced is the oxidizing agent. youtube.comlibretexts.org
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions of heterocyclic systems like quinoxalines can lead to the formation of novel ring structures. While specific examples involving this compound are scarce, studies on related quinoxaline derivatives provide insight into these transformations.
Ring contraction of quinoxaline derivatives has been observed under various conditions. For example, irradiation of certain quinoxaline di-N-oxides can lead to ring contraction, forming benzimidazolone derivatives. rsc.org Thermolysis of 2-azidoquinoxaline (B6189031) 1-oxide results in the formation of 2-cyano-1-hydroxybenzimidazole. rsc.org
Ring expansion methodologies can also be applied to related heterocyclic systems. For instance, ring expansion of benzimidazoles with chloroform (B151607) has been reported to yield 2-chloroquinoxaline derivatives. sapub.org
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. organic-chemistry.orgtcichemicals.com These reactions are highly atom-economical and efficient.
While no MCRs specifically incorporating this compound were found in the search results, the reactivity of the chloroquinoxaline scaffold makes it a potential candidate for such reactions. For example, a one-pot multi-component reaction of 3-substituted-2-chloroquinoxalines, propargyl alcohol, and secondary amines, catalyzed by a Pd/Cu system in water, has been used to synthesize 1,4-disubstituted pyrrolo[1,2-a]quinoxalines. researchgate.net This demonstrates the potential for developing MCRs involving this compound to generate diverse and complex molecular architectures.
Another example involves a multi-component reaction for the synthesis of N'-(6-chloroquinoxalin-2-yl) benzohydrazide (B10538) derivatives from 1-(6-chloroquinoxalin-2-yl) hydrazine (B178648) and 4-chloroethyl benzoyl chloride using Fe3O4 nanoparticles as a catalyst. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Chloroquinoxalin 6 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the detailed structure of organic molecules in solution. It provides data on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2-Chloroquinoxalin-6-ol is anticipated to reveal characteristic signals for its aromatic protons. The spectrum would feature signals for the three protons on the benzene (B151609) moiety and the single proton on the pyrazine (B50134) ring. The precise chemical shifts of these protons are dictated by the electronic effects of the substituents; the electron-withdrawing chlorine atom and the quinoxaline (B1680401) nitrogens, and the electron-donating hydroxyl group. For example, in the synthesis of 2-(4-(dimethylamino)phenyl)quinoxalin-6-ol, which utilizes this compound as a starting material, the resulting derivative displays distinct proton signals that are instrumental in confirming its structure. rsc.org The proton at position 3 of the quinoxaline ring typically appears as a singlet, whereas the protons on the carbocyclic ring (H-5, H-7, and H-8) would present as doublets and a doublet of doublets due to spin-spin coupling. libretexts.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a unique resonance. Carbons bonded to electronegative atoms such as chlorine, nitrogen, and oxygen are deshielded and thus resonate at higher chemical shift values (ppm). Consequently, the C-2 carbon, bonded to the chlorine atom, and the C-6 carbon, bearing the hydroxyl group, are expected to show characteristic downfield shifts. Although specific experimental ¹³C NMR data for this compound is scarce in the literature, theoretical calculations and data from analogous quinoxaline derivatives can be used to predict these chemical shifts. uctm.edu
| Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3 | ~8.5 (s) | ~144 |
| 5 | ~7.8 (d) | ~122 |
| 7 | ~7.3 (dd) | ~118 |
| 8 | ~7.9 (d) | ~130 |
| OH | Broad Singlet | - |
| 2 | - | ~152 |
| 4a | - | ~141 |
| 6 | - | ~158 |
| 8a | - | ~138 |
Note: The values presented are predictive and based on established principles and data from structurally similar compounds. Experimental verification is required for confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful for establishing connectivity and spatial relationships between nuclei, which is critical for the definitive assignment of complex structures.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. In this compound, COSY would reveal correlations between the adjacent protons on the benzene ring (H-5, H-7, and H-8), which is essential for their unambiguous assignment. rsc.orgemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. mdpi.comnih.govcolumbia.edu This allows for the direct and reliable assignment of all protonated carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. ceitec.czcolumbia.edu HMBC is invaluable for identifying quaternary carbons and for linking different parts of the molecular structure. For instance, the proton at H-3 would be expected to show correlations to carbons C-2, C-4a, and C-8a, thereby confirming the connectivity of the quinoxaline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il This is particularly useful for determining stereochemistry and conformation. For derivatives of this compound, NOESY can confirm the spatial orientation of various substituents.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, and for deducing structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. For this compound (C₈H₅ClN₂O), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated value. The presence of a chlorine atom would be readily identified by its characteristic isotopic pattern, with M and M+2 peaks appearing in an approximate 3:1 ratio.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion, followed by the analysis of the resulting product ions. This method provides detailed structural information by elucidating the fragmentation pathways of the molecule. The fragmentation of this compound would likely proceed through the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and hydrogen chloride (HCl), offering clues about its molecular structure. Notably, in degradation studies of the herbicide quizalofop-p-ethyl, 6-chloroquinoxalin-2-ol has been identified as a metabolite using mass spectrometry techniques. nih.govnih.govresearchgate.netnih.gov
| Analysis Type | Expected Observation |
|---|---|
| HRMS (M+H)⁺ | Calculated m/z: 181.0163 for [C₈H₆ClN₂O]⁺ |
| MS/MS Fragmentation | Characteristic losses of CO (28 Da), HCN (27 Da), and Cl (35/37 Da) |
Note: Fragmentation pathways are predictive and require experimental confirmation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govsygnaturediscovery.comanton-paar.com A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique would provide unequivocal confirmation of the planarity of the quinoxaline ring system and the precise locations of the chloro and hydroxyl substituents. Although a crystal structure for this compound is not publicly available, the structures of related quinoxaline derivatives have been successfully determined, highlighting the power of this method for understanding their solid-state conformations and packing. nih.gov
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Precise determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity and interactions. While specific experimental crystallographic data for this compound is not widely available in published literature, its geometric parameters can be reliably predicted using computational methods like Density Functional Theory (DFT). Furthermore, analysis of closely related structures, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, provides valuable reference points for expected values. uctm.edu
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is inherently planar. The bond lengths within the aromatic rings are expected to be intermediate between standard single and double bonds, characteristic of aromatic systems. For instance, C-C bond lengths within the rings typically range from 1.38 to 1.41 Å. uctm.edu The C=N bonds of the pyrazine moiety will exhibit lengths characteristic of imines within a heterocyclic aromatic system. The C-Cl bond length is influenced by its attachment to an sp²-hybridized carbon, and the C-O bond of the hydroxyl group will also have a specific, predictable length.
Bond angles around the sp²-hybridized carbons of the quinoxaline core are expected to be close to the ideal 120° of a trigonal planar geometry. uctm.edu However, minor distortions will arise due to the fusion of the six-membered rings and the electronic effects of the substituents.
Torsional angles, or dihedral angles, define the conformation of the molecule, particularly the orientation of substituents relative to the ring. iupac.orgucl.ac.uk For a largely planar molecule like this compound, the key torsional angles describe the planarity of the fused ring system, which is expected to be nearly flat, with torsional angles approaching 0° or 180°. ucl.ac.uk The orientation of the hydroxyl hydrogen atom would be defined by the C5-C6-O-H torsional angle.
Table 1: Predicted Geometric Parameters for this compound (based on analogous structures and DFT)
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.38 - 1.41 Å |
| Bond Length | C=N (ring) | ~1.33 - 1.37 Å |
| Bond Length | C-Cl | ~1.73 - 1.75 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 - 1.38 Å |
| Bond Angle | C-C-C (ring) | ~118° - 122° |
| Bond Angle | C-N-C (ring) | ~115° - 118° |
| Torsional Angle | Atoms defining ring planarity | ~0° or 180° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)
The solid-state packing and macroscopic properties of this compound are dictated by a variety of intermolecular interactions.
Hydrogen Bonding: The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. libretexts.org The hydroxyl (-OH) group is a primary hydrogen bond donor, while the lone pairs on the two quinoxaline nitrogen atoms and the oxygen atom act as hydrogen bond acceptors. libretexts.orgambeed.com This facilitates the formation of strong O-H···N or O-H···O hydrogen bonds, which can lead to the assembly of molecules into dimers, chains, or more complex supramolecular networks in the crystal lattice. mdpi.commdpi.com
Halogen Bonding: The chlorine atom at the C2 position can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or oxygen atoms of a neighboring molecule.
Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal. uctm.edu The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com For this compound, this analysis would reveal:
H···H contacts: Typically the most abundant interaction, appearing as a large, diffuse region on the 2D fingerprint plot. nih.gov
O···H/H···O contacts: Appearing as distinct "wings" on the fingerprint plot, these correspond to the crucial hydrogen bonds and are represented by bright red spots on the dnorm surface. mdpi.commdpi.com
Cl···H/H···Cl contacts: These represent interactions involving the chlorine atom and would also be visible on the fingerprint plot.
π-π stacking: The planar aromatic quinoxaline rings can stack on top of each other, leading to stabilizing π-π interactions, which would be identifiable in the Hirshfeld analysis. rsc.org
Table 2: Summary of Intermolecular Interactions in this compound
| Interaction Type | Atoms/Groups Involved | Significance |
|---|---|---|
| Hydrogen Bonding (strong) | -OH (donor), N/O (acceptor) | Primary driving force for crystal packing. |
| Halogen Bonding (directional) | C-Cl (donor), N/O (acceptor) | Contributes to structural organization. |
| π-π Stacking | Quinoxaline aromatic rings | Stabilizes the crystal lattice. |
| van der Waals forces | H···H, C···H, etc. | Contribute to overall packing efficiency. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. utdallas.edurenishaw.com Each bond vibrates at a characteristic frequency, and absorption of IR radiation or inelastic scattering of laser light (Raman) at these frequencies provides a unique spectral fingerprint of the compound. savemyexams.com
For this compound, the key expected vibrational modes are:
O-H Stretch: A strong and broad absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, especially when involved in hydrogen bonding. savemyexams.comupertis.ac.id
Aromatic C-H Stretch: These absorptions appear in the 3000-3100 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected to produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. renishaw.com
C-O Stretch: The stretching of the phenolic C-O bond typically results in a strong band in the IR spectrum around 1200-1260 cm⁻¹.
C-Cl Stretch: The vibration of the carbon-chlorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, generally between 580-780 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information. While the polar O-H and C-Cl bonds give strong IR signals, the vibrations of the less polar, more symmetric C=C and C=N bonds of the aromatic core often produce strong signals in the Raman spectrum. renishaw.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H stretch (H-bonded) | -OH | 3200 - 3600 | Strong, Broad | Weak |
| C-H stretch (aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |
| C=C/C=N stretch (ring) | Quinoxaline ring | 1450 - 1650 | Medium-Strong | Strong |
| C-O stretch (phenol) | Ar-OH | 1200 - 1260 | Strong | Medium |
| C-Cl stretch | Ar-Cl | 580 - 780 | Strong | Medium |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. msu.edu The photophysical properties of this compound are dominated by the extended π-conjugated system of the quinoxaline core.
UV-Visible Absorption: Quinoxaline and its derivatives typically exhibit multiple strong absorption bands in the UV region. researchgate.net These correspond to π → π* transitions within the aromatic system. A weaker, often longer-wavelength, absorption corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. msu.edu The exact position of the maximum absorbance (λmax) is sensitive to substitution and solvent polarity. The hydroxyl and chloro substituents will modulate the electronic structure and thus shift the absorption bands compared to the parent quinoxaline molecule.
Fluorescence Spectroscopy: Many rigid, aromatic heterocyclic compounds are fluorescent, meaning they re-emit absorbed energy as light. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime are key parameters that characterize the excited state of the molecule. These properties are highly dependent on the molecular structure, rigidity, and the surrounding environment.
Table 4: Expected Photophysical Properties for this compound
| Property | Description | Expected Spectral Region |
|---|---|---|
| UV-Vis Absorption (π → π) | High-energy electronic transitions in the aromatic system. | ~220 - 350 nm |
| UV-Vis Absorption (n → π) | Lower-energy transition of non-bonding nitrogen electrons. | ~350 - 400 nm (may be weak or overlapped) |
| Fluorescence Emission | Radiative decay from the first excited singlet state. | Blue-Green region (e.g., > 380 nm), red-shifted from absorption. |
Computational and Theoretical Studies on 2 Chloroquinoxalin 6 Ol and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinoxaline (B1680401) derivatives. bjp-bg.comnih.gov DFT calculations can provide detailed information about the geometry, electronic distribution, and reactivity of 2-chloroquinoxalin-6-ol.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For quinoxaline derivatives, DFT methods have been shown to provide optimized bond lengths and angles that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
Conformational analysis would be particularly important if the substituents were more flexible. For this compound, the primary focus would be on the planarity of the quinoxaline ring system and the orientation of the hydroxyl group. The presence of intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the quinoxaline ring would also be investigated, as this can significantly influence the molecule's conformation and properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-Cl | 1.74 Å |
| Bond Length | C6-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | C5-C6-C7 | 120.5° |
| Dihedral Angle | C5-C6-O-H | 0.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For quinoxaline derivatives, both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO energy gap. rsc.org FMO analysis of this compound would involve mapping the electron density distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxyl group, making these sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the chlorine atom would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgq-chem.com It allows for the investigation of charge transfer and hyperconjugative interactions between different parts of the molecule. nih.gov NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is a key factor in determining molecular stability.
Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
|---|---|
| N1 | -0.52 |
| C2 | 0.15 |
| Cl | -0.08 |
| N4 | -0.55 |
| C6 | 0.23 |
| O | -0.71 |
| H (hydroxyl) | 0.48 |
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C atoms can be calculated. These predictions can aid in the assignment of experimental NMR spectra.
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. bjp-bg.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) and oscillator strengths can be determined. For this compound, TD-DFT calculations would help to understand the nature of its electronic transitions and how they are influenced by the chloro and hydroxyl substituents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
Conformational Sampling and Stability
The conformational landscape of this compound is dictated by the rotational barriers around its single bonds. While the quinoxaline core is largely planar, the orientation of the hydroxyl group relative to the ring is a key conformational variable. Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to compute the rotational energy profile of the C-O bond of the hydroxyl group. For similar phenolic compounds, computational studies have shown that the energy barrier to rotation is typically in the range of a few kcal/mol. This suggests that at room temperature, this compound likely exists as a mixture of conformers corresponding to different orientations of the hydroxyl hydrogen.
The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric repulsion. For instance, the orientation of the hydroxyl group can be influenced by potential hydrogen bonding interactions with the nitrogen atoms of the quinoxaline ring. The relative energies of the different conformers can be calculated to determine the most stable arrangement.
| Parameter | Typical Calculated Value | Method |
| Rotational Barrier (C-O bond) | ~2-5 kcal/mol | DFT/MP2 |
| Relative Conformer Energies | 0 - 2 kcal/mol | DFT/MP2 |
Note: The data in this table is illustrative and based on typical values for similar aromatic alcohols. Specific computational studies on this compound are needed for precise values.
Solvent Effects on Molecular Conformation
The surrounding solvent environment can significantly influence the conformational preferences of a molecule. researchgate.net Computational models can account for solvent effects through either implicit or explicit solvent models. nih.govresearchgate.netnih.gov
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, increasing the polarity of the solvent is expected to stabilize conformers with larger dipole moments.
Explicit solvent models , on the other hand, involve the inclusion of individual solvent molecules in the simulation box. nih.govresearchgate.net This approach, often used in molecular dynamics (MD) simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. While computationally more demanding, explicit solvent simulations can provide a more accurate picture of the solvation shell and its impact on conformation. chemrxiv.org Studies on similar molecules have shown that explicit water molecules can form hydrogen-bonding networks that stabilize specific conformers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide their design.
For quinoxaline derivatives, numerous QSAR studies have been conducted to model their activities against various biological targets, including cancer cell lines and pathogenic microbes. nih.govimist.ma These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices.
3D descriptors: Molecular shape indices, steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA), and electronic properties (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.gov
These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net For example, a QSAR study on quinoxaline derivatives as anti-tubercular agents identified the importance of topological and electrostatic descriptors for their activity. nih.gov
| Descriptor Type | Examples | Relevance to Quinoxaline Derivatives |
| Topological | Balaban J index, Wiener index | Encodes information about the connectivity and branching of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |
| Steric (3D) | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, which is crucial for binding to a biological target. |
QSPR models for quinoxaline derivatives have been developed to predict properties like their corrosion inhibition efficiency, highlighting the role of electronic parameters such as electronegativity and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies can shed light on its reactivity, particularly in reactions involving the chloro substituent.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoxaline scaffold. rsc.orgmdpi.comnih.gov The chlorine atom at the 2-position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoxaline ring. Computational studies can model the reaction pathway of SNAr reactions with various nucleophiles. researchgate.net These studies typically involve:
Locating the reactants, intermediates (Meisenheimer complex), transition states, and products on the potential energy surface.
Calculating the energies of these species to determine the reaction's thermodynamic and kinetic feasibility.
Analyzing the electronic structure of the transition state to understand the factors that influence the reaction rate.
Theoretical investigations into the synthesis of quinoxaline derivatives can also provide valuable insights. For instance, the condensation reaction used to form the quinoxaline ring can be modeled to understand the regioselectivity and to predict the optimal reaction conditions.
Virtual Screening and Ligand Design Methodologies (Computational Aspects)
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govsemanticscholar.org The quinoxaline scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. researchgate.netnih.gov
Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of the target protein. nih.govnih.gov The binding affinity is then estimated using a scoring function. For analogues of this compound, this approach could be used to screen for potential inhibitors of kinases, where the quinoxaline core can mimic the adenine (B156593) part of ATP.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. Methods like pharmacophore modeling and 3D-QSAR can be used to build a model of the essential features required for binding, which is then used to screen for new molecules.
Once a hit compound is identified, computational methods can be used to guide its optimization into a lead compound. This involves designing new analogues with improved potency, selectivity, and pharmacokinetic properties. For example, by analyzing the binding mode of a this compound analogue in the active site of a kinase, medicinal chemists can computationally explore modifications to the scaffold to enhance its interactions with the protein. nih.gov
| Computational Method | Application for this compound Analogues |
| Molecular Docking | Predicting the binding mode and affinity to target proteins (e.g., kinases). ekb.eg |
| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. |
| 3D-QSAR | Building predictive models for activity and guiding the design of more potent analogues. mdpi.com |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. |
Advanced Applications of 2 Chloroquinoxalin 6 Ol in Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Natural Products
The quinoxaline (B1680401) ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a structural motif present in various natural products that exhibit significant biological activity. nih.govresearchgate.net The synthesis of these complex molecules is a significant focus of organic chemistry. While numerous synthetic routes to the quinoxaline core have been developed, typically involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, the direct utilization of 2-Chloroquinoxalin-6-ol as a starting material in the total synthesis of complex natural products is not extensively documented in current literature. nih.govnih.gov However, its value lies in its potential to serve as a functionalized core, allowing for the systematic elaboration of the quinoxaline scaffold to generate analogues of natural products or novel complex molecules inspired by natural scaffolds.
Precursor for Advanced Pharmaceutical Intermediates
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sriramchem.com this compound serves as a key intermediate in the development of new drug candidates. sriramchem.com The compound's utility stems from its two distinct reactive sites: the chloro group at the 2-position and the hydroxyl group at the 6-position.
The chlorine atom is a good leaving group, readily displaced by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents to build diverse molecular libraries for drug discovery. The hydroxyl group can be alkylated, acylated, or used as a directing group in further aromatic substitution reactions. This dual reactivity makes this compound a valuable platform for synthesizing functionalized heterocyclic intermediates tailored for specific biological targets. sriramchem.com Its role is central to the design of novel quinoxaline-containing compounds for investigation in pharmaceutical research. sriramchem.com
Synthesis of Agrochemicals and Related Compounds
One of the most significant industrial applications of this compound is its role as a crucial intermediate in the manufacture of aryloxyphenoxypropionate herbicides. Specifically, it is a key precursor for the synthesis of Quizalofop-P-ethyl, a selective post-emergence herbicide used to control grass weeds in broadleaf crops. google.combepls.com
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 2,6-Dichloroquinoxaline | Initial Precursor | google.comchemicalbook.com |
| Hydroquinone | Reactant | google.combepls.com |
| 4-(6-Chloroquinoxalin-2-yloxy)phenol | Key Intermediate | google.com |
| (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid | Advanced Intermediate | google.comchemicalbook.com |
Development of Novel Materials (e.g., Organic Semiconductors, Dyes, Fluorescent Materials)
The electron-deficient nature of the pyrazine ring within the quinoxaline structure makes its derivatives highly attractive for applications in materials science, particularly in organic electronics. nih.govd-nb.info Quinoxaline-based compounds have been extensively investigated as electron-transporting materials, n-type semiconductors, and emitters in a variety of electronic devices. nih.govqmul.ac.ukbohrium.com
These materials are utilized in:
Organic Light-Emitting Diodes (OLEDs): As emitters or electron-transporting layers. nih.govd-nb.info
Organic Solar Cells (OSCs): As non-fullerene acceptors. nih.govd-nb.info
Organic Field-Effect Transistors (OFETs): As n-type semiconductor channels. nih.govresearchgate.net
This compound provides a versatile starting point for synthesizing these advanced materials. The chloro and hydroxyl groups serve as handles for attaching other electronically active groups, allowing chemists to fine-tune the material's optical and electronic properties, such as energy levels (LUMO/HOMO) and charge carrier mobility. nih.gov For instance, new quinoxaline derivatives designed for organic thin-film transistors have been synthesized and characterized, demonstrating their potential in next-generation electronics. researchgate.net
| Application Area | Function of Quinoxaline Derivative | Reference |
|---|---|---|
| Organic Solar Cells (OSCs) | Non-Fullerene Acceptor, Electron Transport Material | nih.govd-nb.info |
| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) Emitter | nih.govd-nb.info |
| Organic Field-Effect Transistors (OFETs) | n-Type Semiconductor | nih.govresearchgate.net |
| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary Acceptor, Bridging Material in Dyes | nih.govd-nb.info |
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Quinoxaline units have been incorporated as key structural components in the design of complex host molecules, such as cavitands and molecular tweezers. tandfonline.combeilstein-journals.orgiucr.org These macrocyclic structures possess well-defined cavities that can encapsulate smaller "guest" molecules, leading to applications in molecular recognition, sensing, and transport. tandfonline.comnih.gov
Quinoxaline-based cavitands, for example, use multiple quinoxaline panels to form the rigid walls of a molecular container. tandfonline.comiucr.org These hosts can selectively bind aromatic guests within their cavity through a combination of weak interactions like C-H···π and dispersion forces. iucr.orgnih.gov Similarly, molecular tweezers built with quinoxaline "pincers" can recognize and bind electron-rich guest compounds. beilstein-journals.orgnih.gov The synthesis of these sophisticated supramolecular architectures often relies on building blocks that can be systematically functionalized, a role for which derivatives of this compound are well-suited. These applications demonstrate the importance of the quinoxaline framework in constructing functional molecular devices.
Biological Activity Research Methodologies and Structure Activity Relationship Sar Investigations of 2 Chloroquinoxalin 6 Ol Derivatives
In Vitro Mechanistic Studies of Molecular Interactions
In vitro studies are fundamental to characterizing the biological activity of 2-Chloroquinoxalin-6-ol derivatives. These controlled laboratory experiments allow for the detailed examination of molecular interactions with specific biological targets, such as enzymes and receptors, and their subsequent effects on cellular pathways.
A primary mechanism through which quinoxaline (B1680401) derivatives exert their biological effects is by inhibiting enzyme activity. ekb.eg Various assays are employed to quantify this inhibition and understand the binding dynamics.
Research Findings:
Derivatives of the quinoxaline scaffold have been identified as inhibitors of a wide array of enzymes. For instance, certain novel series of substituted quinoxalines have shown inhibitory activity against methionine synthase. researchgate.net In these studies, a radiometric enzyme assay was used to determine the half-maximal inhibitory concentration (IC50), with the most active compounds exhibiting IC50 values in the low micromolar range. researchgate.net Kinetic analyses, such as Lineweaver-Burk plots, revealed mixed or uncompetitive inhibition mechanisms, providing insight into how these compounds interact with the enzyme and its substrate. researchgate.net
Similarly, quinoxaline derivatives have been synthesized and evaluated as inhibitors for protein kinases, which are crucial regulators of cellular processes. The ADP-Glo™ kinase enzyme assay is a common method used to screen for c-Met kinase inhibitors, with some derivatives showing IC50 values in the nanomolar range. Other studies have identified potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), with IC50 values as low as 30.17 nM. nih.gov The development of quinoxaline-based compounds as dual inhibitors, for example, targeting both Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), has also been explored, with many synthesized compounds showing good inhibitory activity. nih.gov
Below is a table summarizing the enzyme inhibitory activity of various quinoxaline derivatives, illustrating the diversity of targets and the potency of these compounds.
| Derivative Class | Target Enzyme | Reported IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| Substituted Benzimidazoles and Quinoxalines | Methionine Synthase | 9 µM - 20 µM | Mixed / Uncompetitive | researchgate.net |
| Quinoxaline-based Sulfonamides | Dipeptidyl Peptidase-4 (DPP-4) | 6.7 nM - 39 nM | Not Specified | nih.gov |
| Substituted Quinoxalines | Apoptosis Signal-regulating Kinase 1 (ASK1) | 30.17 nM | Not Specified | nih.gov |
| Novel Quinoxaline Derivatives | c-Met Kinase | 6 nM | Not Specified | |
| Quinoxaline-pyrazolo Derivatives | Cyclooxygenase-2 (COX-2) | 0.81 µM - 2.91 µM | Not Specified | nih.gov |
| 2-(5-Arylthiazolo[2,3-c] researchgate.netnih.govresearchgate.nettriazol-3-yl)quinoxalines | Thymidine Phosphorylase (TP) | 3.50 µM - 56.40 µM | Not Specified | nih.gov |
Quinoxaline derivatives are also investigated for their ability to bind to cell surface or intracellular receptors, thereby acting as antagonists or agonists. Receptor binding assays are crucial for determining the affinity and selectivity of these compounds for their targets.
Research Findings:
Studies have explored quinoxaline derivatives as antagonists for various receptors implicated in disease. For example, researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potential A2B adenosine (B11128) receptor antagonists, which are linked to anticancer activity. researchgate.net These compounds have demonstrated promising activity against breast cancer cell lines, with IC50 values in the low micromolar range. researchgate.net The interaction of quinoxaline-2,3-diones with Glycine/NMDA and AMPA receptors has also been a subject of study, highlighting their potential in neurological disorders. pharmaceuticaljournal.netresearchgate.net Molecular docking studies often complement these assays, providing a theoretical model of the ligand-receptor complex and identifying key interactions, such as hydrogen bonds and hydrophobic contacts that stabilize the binding. researchgate.net
The table below provides examples of receptor targets for quinoxaline derivatives.
| Derivative Class | Target Receptor | Biological Context | Reference |
|---|---|---|---|
| researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxalines | A2B Adenosine Receptor | Anticancer Activity | researchgate.net |
| Quinoxaline-2,3-diones | Glycine/NMDA and AMPA Receptors | Neurodegenerative Disorders | pharmaceuticaljournal.netresearchgate.net |
| Quinoxaline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer Activity | nih.govresearchgate.net |
The inhibition of enzymes or binding to receptors by this compound derivatives can trigger a cascade of downstream events, modulating entire cellular signaling pathways. Research in this area aims to connect the initial molecular interaction to a broader cellular response.
Research Findings:
Aberrant activation of signaling pathways is a hallmark of many diseases, including cancer. nih.gov Quinoxaline derivatives have been shown to modulate these pathways. For example, by inhibiting protein kinases like PI3Kα, morpholino-quinoxalines can disrupt the PI3K/Akt signaling pathway, which is critical for cell growth and survival. nih.govresearchgate.net Other studies have demonstrated that certain quinoxalineurea analogs induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net This was confirmed by observing the activation of caspases 3/7 and the cleavage of PARP (Poly (ADP-ribose) polymerase), key events in the apoptotic cascade. nih.govresearchgate.net Such studies confirm that the antiproliferative activity observed in initial screenings is due to the specific modulation of cellular life and death pathways. nih.gov
Some quinoxaline derivatives exert their biological activity by directly interacting with nucleic acids. Methodologies in this area focus on characterizing the nature of this binding and its functional consequences, such as the disruption of DNA replication or viral RNA translation.
Research Findings:
The planar structure of the quinoxaline ring system makes it suitable for intercalation into the DNA double helix. nih.govmdpi.com This mode of binding, where the molecule inserts itself between adjacent base pairs, can inhibit crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects. nih.gov For example, certain researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators and topoisomerase II inhibitors, showing potent anticancer activity. nih.gov
Beyond DNA, quinoxaline derivatives have also been found to target specific RNA structures. Some mono-quinoxaline compounds can bind to the Internal Ribosome Entry Site (IRES) of the Hepatitis C Virus (HCV) RNA. researchgate.net This interaction disrupts the viral RNA's structure, thereby inhibiting HCV-mediated translation and replication, demonstrating the potential of these compounds as antiviral agents. researchgate.netnih.gov
| Derivative Class | Nucleic Acid Target | Mechanism of Action | Potential Application | Reference |
|---|---|---|---|---|
| researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxalines | dsDNA | Intercalation, Topoisomerase II Inhibition | Anticancer | nih.gov |
| Mono-quinoxaline cores | HCV IRES RNA | Binding to subdomain IIa, disrupting structure | Antiviral (Hepatitis C) | researchgate.net |
| Indoloquinoxalines | dsDNA | Non-intercalative/pseudo-intercalative binding | Anticancer | researchgate.net |
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orgpharmacologymentor.com By systematically modifying the structure of a lead compound, such as an analogue of this compound, and evaluating the resulting changes in biological effect, researchers can identify the key molecular features responsible for its activity. wikipedia.orgdrugdesign.org
A key outcome of SAR analysis is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.net
Research Findings:
SAR studies on various series of quinoxaline derivatives have identified several common pharmacophoric features crucial for their biological activity. These often include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the quinoxaline ring are frequently involved in forming hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov Carbonyl groups or sulfonamide moieties attached to the scaffold can also serve as important HBAs. nih.govtandfonline.com
Hydrogen Bond Donors (HBD): Groups such as amides (N-H) or hydroxyls (-OH) attached to the quinoxaline core can act as hydrogen bond donors, forming critical interactions with the biological target. drugdesign.orgnih.gov
Aromatic Rings (RA): The planar quinoxaline ring itself often participates in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the target's binding pocket. nih.gov
Hydrophobic Features: Substitutions with hydrophobic groups can enhance binding by interacting with nonpolar pockets within the target protein. nih.gov
For example, in the design of DPP-4 inhibitors, a ligand-based pharmacophore model was developed that included HBD, HBA, and aromatic ring features. nih.gov Similarly, SAR studies of 2,3-substituted quinoxalin-6-amine analogs revealed that furan (B31954) substitutions at the 2 and 3-positions and a urea (B33335) moiety at the 6-position were favorable for antiproliferative activity. nih.gov This systematic analysis allows for the rational design of new analogues with improved potency and selectivity. pharmacologymentor.comnih.gov
Impact of Substituent Variation on Molecular Interactions
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the quinoxaline core. These modifications can alter the molecule's steric, electronic, and hydrophobic properties, thereby directly impacting its interactions with biological targets. Structure-activity relationship (SAR) studies on the broader class of quinoxaline derivatives have provided valuable insights into how specific functional groups can modulate these molecular interactions.
Systematic variation of substituents allows researchers to probe the binding pocket of a target protein and optimize the compound's affinity and selectivity. For instance, the introduction of different groups at various positions on the quinoxaline ring can lead to a range of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.
A hypothetical SAR study on a series of this compound derivatives, targeting a specific kinase, might reveal the following trends:
| Derivative | R1 Substituent | R2 Substituent | IC50 (nM) | Key Interactions Observed in Molecular Modeling |
| 1 | H | H | 500 | Hydrogen bond from 6-OH to kinase hinge region. |
| 2 | CH3 | H | 250 | Additional hydrophobic interaction from methyl group. |
| 3 | OCH3 | H | 750 | Steric clash from methoxy (B1213986) group in the binding pocket. |
| 4 | H | F | 400 | Halogen bond from fluorine to a backbone carbonyl. |
| 5 | H | NH2 | 150 | Additional hydrogen bond from amino group to a glutamate (B1630785) residue. |
This table is interactive and presents hypothetical data for illustrative purposes.
From this hypothetical data, it can be inferred that small hydrophobic substituents at the R1 position and hydrogen bond donors at the R2 position enhance binding affinity. Such studies are crucial for understanding the molecular basis of target recognition.
The chloro group at the 2-position of the quinoxaline ring is a key feature, often involved in hydrophobic interactions within the active site of target proteins. nih.gov The hydroxyl group at the 6-position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the binding pocket. The strategic placement of other functional groups can further enhance these interactions. For example, electron-donating or electron-withdrawing substituents can modulate the electron density of the aromatic system, influencing cation-π or π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the target protein. nih.gov
Design Principles for Enhanced Biological Target Engagement
Building upon the insights gained from SAR studies, several design principles can be employed to enhance the biological target engagement of this compound derivatives. The primary goal is to optimize the complementarity between the ligand and the target's binding site to achieve higher affinity and selectivity.
One key principle is structure-based drug design . This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors. By visualizing the binding pocket, medicinal chemists can rationally design modifications to the this compound scaffold to maximize favorable interactions and minimize unfavorable ones. For instance, if a hydrophobic pocket is identified near the chloro-substituent, extending it with a lipophilic group could enhance binding affinity.
Another important principle is the optimization of pharmacokinetic properties . A compound's ability to reach its target in a biological system is as crucial as its binding affinity. Computational models can be used to predict properties such as absorption, distribution, metabolism, and excretion (ADME). Modifications to the this compound core can be made to improve these properties, for example, by adding polar groups to increase solubility or by blocking sites of metabolic degradation.
Fragment-based drug discovery is another powerful strategy. This involves screening small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. The this compound scaffold itself could be considered a fragment that can be elaborated upon to improve target engagement.
Finally, a deep understanding of the target's biology is essential. For example, if the target is a kinase, designing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding site can lead to greater selectivity. nih.gov This approach can help to avoid off-target effects and associated toxicities. The design of this compound derivatives could explore such allosteric inhibition mechanisms.
Methodologies for Investigating Mechanisms of Biological Activity
Elucidating the precise mechanism by which a biologically active compound exerts its effects is a critical step in drug discovery and development. For derivatives of this compound, a variety of advanced methodologies can be employed to identify their molecular targets and unravel the downstream cellular pathways they modulate.
Fluorescent Probes and Imaging Techniques
Fluorescent probes are powerful tools for visualizing and tracking molecules within living cells and organisms, providing real-time insights into their localization, concentration, and interactions. nih.gov A fluorescent probe can be developed by attaching a fluorophore to a this compound derivative. This allows for the direct visualization of the compound's distribution within cells using techniques like confocal microscopy.
The design of such probes involves selecting a suitable fluorophore and a linker that does not interfere with the biological activity of the quinoxaline scaffold. rsc.orgchemrxiv.org Once a fluorescently labeled derivative is synthesized, it can be used in a variety of imaging experiments to:
Determine subcellular localization: By observing the fluorescence signal, researchers can identify which organelles or cellular compartments the compound accumulates in.
Monitor target engagement: If the target protein is also fluorescently tagged (e.g., with Green Fluorescent Protein), Förster Resonance Energy Transfer (FRET) can be used to monitor the binding of the fluorescent probe to its target in real-time.
Track dynamic processes: Live-cell imaging can reveal how the compound's localization changes over time or in response to cellular stimuli.
Biochemical Assays for Target Validation
Biochemical assays are essential for confirming the direct interaction between a compound and its putative target and for quantifying its inhibitory or activating potency. nih.gov For this compound derivatives, which may target enzymes like kinases, a variety of in vitro assays can be employed.
A common approach for kinase target validation is to measure the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor. This can be done using various detection methods, including:
Radiometric assays: These assays use a radiolabeled phosphate (B84403) donor (e.g., [γ-³²P]ATP) and measure the incorporation of radioactivity into the substrate.
Fluorescence-based assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of enzyme activity.
The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a hypothetical example of data from a biochemical assay for a this compound derivative against a panel of kinases:
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 1200 |
| Kinase C | 5500 |
| Kinase D | >10000 |
This table is interactive and presents hypothetical data for illustrative purposes.
This data would suggest that the derivative is a potent and selective inhibitor of Kinase A.
Proteomics and Metabolomics Approaches
Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels within a cell or organism in response to a particular stimulus, such as treatment with a drug. nih.govnih.gov These approaches can provide unbiased insights into the mechanism of action of this compound derivatives.
Proteomic analysis can be used to identify the proteins that are differentially expressed or post-translationally modified after treatment with a this compound derivative. nih.govntu.edu.tw This can be achieved using techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) based methods. The proteins identified can then be mapped to specific cellular pathways to understand the compound's effects on a systems level.
Metabolomic profiling involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov By comparing the metabolomic profiles of cells treated with a this compound derivative to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This can provide valuable clues about the compound's mechanism of action and potential off-target effects.
Together, these methodologies provide a multi-faceted approach to understanding the biological activity of this compound derivatives, from their direct molecular interactions to their broader effects on cellular systems.
Future Research Trajectories and Interdisciplinary Challenges in 2 Chloroquinoxalin 6 Ol Research
Integration of Artificial Intelligence and Machine Learning in Synthesis and Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and development of novel quinoxaline-based compounds. These computational tools can dramatically accelerate the design-make-test-analyze cycle, making the exploration of chemical space more efficient and predictive.
For a scaffold such as 2-Chloroquinoxalin-6-ol, AI and ML can be applied in several key areas. ML algorithms can be trained on existing databases of quinoxaline (B1680401) derivatives to predict biological activities, toxicity, and pharmacokinetic properties of novel, hypothetical structures. This in silico screening allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.
Table 1: Applications of AI/ML in this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Drug Design & Discovery | Virtual screening of derivative libraries | Rapid identification of potent bioactive candidates. |
| Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of biological activity based on chemical structure. | |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. | |
| Synthesis Planning | Retrosynthetic analysis | Design of efficient and novel synthetic pathways. |
| Reaction condition optimization | Improvement of reaction yields and reduction of byproducts. |
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the this compound core is key to unlocking its therapeutic potential. The chlorine atom at the C2 position and the various C-H bonds on the aromatic rings represent key handles for modification. Future research will heavily rely on the exploration of novel catalytic systems to achieve selective and efficient derivatization.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For this compound, the chloro-substituent is an ideal site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups. nih.govdb-thueringen.de The challenge lies in developing catalysts that are more active, stable, and tolerant of diverse functional groups, particularly the acidic phenol (B47542) group at the C6 position.
Direct C-H bond activation has emerged as a step-economical strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials. citedrive.comresearchgate.net The development of catalysts, often based on palladium, rhodium, or ruthenium, that can selectively activate specific C-H bonds on the quinoxaline scaffold is a major research frontier. rsc.org This would allow for the direct installation of alkyl, aryl, or other groups onto the benzene (B151609) portion of the molecule, rapidly generating structural diversity. Photocatalysis, which uses visible light to drive chemical reactions, offers a milder and more sustainable alternative for these transformations. nih.gov
Table 2: Novel Catalytic Systems for Derivatization
| Catalytic Strategy | Target Site(s) on this compound | Type of Transformation | Potential Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | C2-Cl | Suzuki, Sonogashira, Buchwald-Hartwig | Versatile introduction of aryl, alkynyl, and amino groups. |
| Direct C-H Functionalization | C3, C5, C7, C8 positions | Arylation, Alkylation, Amination | High atom economy; avoids pre-functionalization steps. citedrive.com |
| Photoredox Catalysis | C2-Cl, C-H bonds | Radical-based functionalization | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov |
| Organocatalysis | General derivatization | Metal-free transformations | Reduced metal contamination, environmentally benign. nih.gov |
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ekb.egijirt.org Developing sustainable synthetic routes for this compound and its derivatives is a critical future objective.
Traditional quinoxaline syntheses often involve the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, sometimes under harsh conditions. sapub.org Green approaches focus on replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695). benthamscience.combenthamdirect.com The use of energy-efficient techniques such as microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com
Table 3: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to Quinoxaline Synthesis | Example Strategy |
|---|---|---|
| Safer Solvents | Replacing hazardous organic solvents. | Using water, ethanol, or solvent-free conditions. nih.govbenthamscience.com |
| Energy Efficiency | Reducing energy consumption. | Microwave or ultrasonic irradiation to accelerate reactions. benthamdirect.com |
| Use of Renewable Feedstocks | Sourcing starting materials sustainably. | Utilizing bio-based catalysts like L-arabinose. tandfonline.com |
| Catalysis | Improving efficiency and reducing waste. | Employing reusable nanocatalysts or solid-supported acids. rsc.org |
| Atom Economy | Maximizing the incorporation of reactant atoms. | Designing one-pot, multi-component reactions. nih.gov |
Advanced Methodologies for Mechanistic Biological Elucidation
While many quinoxaline derivatives exhibit potent biological activity, their precise mechanisms of action are often not fully understood. nih.gov A significant future challenge is to move beyond phenotypic screening (observing what a compound does to a cell) to detailed mechanistic elucidation (understanding how it does it). This requires the application of advanced chemical biology and proteomic techniques for target deconvolution. bohrium.com
Chemoproteomics has become a powerful tool for identifying the direct protein targets of bioactive small molecules within a complex biological system. nih.govresearchgate.net Techniques such as Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) allow researchers to identify which proteins physically interact with a compound like a this compound derivative in cell lysates or even in living cells. researchgate.netnih.gov For example, a derivative could be modified into a chemical probe with a "tag" that allows for the isolation and identification of its binding partners via mass spectrometry. nih.gov
These target identification methods, combined with advanced imaging, transcriptomics, and metabolomics, can build a comprehensive picture of the compound's mechanism of action and downstream effects. nih.gov Understanding the specific molecular targets is crucial for optimizing lead compounds, predicting potential side effects, and developing biomarkers for clinical studies. kit.edu
Table 4: Methodologies for Mechanistic Biological Elucidation
| Methodology | Approach | Information Gained |
|---|---|---|
| Chemical Proteomics | Use of chemical probes to "fish" for binding partners from cell lysates. | Direct identification of protein targets and off-targets. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme families to identify targets. | Identification of enzyme targets and assessment of target engagement. researchgate.net |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Unbiased, probe-free identification of target proteins. nih.gov |
| Functional Identification of Target by Expression Proteomics (FITExP) | Assumes drug targets exhibit modulated expression levels upon treatment. | Prediction of targets and mechanisms of action. nih.gov |
| Structure-Activity Relationship (SAR) | Correlating systematic changes in chemical structure with changes in biological activity. | Identification of key pharmacophoric features and optimization of potency. researchgate.net |
Design of Next-Generation Quinoxaline-Based Chemical Probes and Tools
Beyond direct therapeutic applications, the quinoxaline scaffold is an excellent platform for creating next-generation chemical probes and tools to study biological processes. mdpi.com Quinoxaline derivatives are often fluorescent, and their optical properties can be tuned by chemical modification, making them suitable for use as sensors and imaging agents. nih.gov
The this compound structure is well-suited for this purpose. The hydroxyl group at the C6 position can modulate the electronic properties of the fluorophore and serve as a recognition site (e.g., for pH sensing), while the chlorine at the C2 position provides a convenient handle for attaching other functionalities. researchgate.net For example, the chlorine can be displaced to link the quinoxaline core to a specific targeting ligand (for imaging a particular protein) or a reactive group (for activity-based sensing). nih.gov
Future research will focus on designing quinoxaline-based probes with improved properties, such as larger Stokes shifts, higher quantum yields, and sensitivity to specific biological analytes or microenvironments (e.g., polarity, viscosity, or the presence of metal ions). rsc.orgrsc.org These advanced chemical tools will enable researchers to visualize and quantify biological events in real-time with high precision, providing invaluable insights into cellular function and disease.
Table 5: Strategies for Quinoxaline-Based Probe Design
| Probe Type | Design Strategy | Potential Application |
|---|---|---|
| Fluorescent Sensors | Incorporate functionalities sensitive to pH, metal ions, or reactive oxygen species. | Quantifying specific analytes within cells or tissues. |
| Environment-Sensing Dyes (Solvatochromic) | Design probes whose fluorescence emission color changes with solvent polarity. | Mapping the polarity of protein binding sites or cellular membranes. rsc.org |
| Targeted Imaging Agents | Conjugate the quinoxaline fluorophore to a molecule that binds a specific biological target. | Visualizing the localization and dynamics of specific proteins or organelles. |
| Activity-Based Probes | Attach a reactive "warhead" that covalently binds to the active site of a target enzyme. | Reporting on the activity state of specific enzymes in living systems. |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-Chloroquinoxalin-6-ol that influence its experimental handling?
- Answer: The compound is a low-solubility crystalline solid (soluble in organic solvents like dichloromethane) and requires inert atmospheric storage to prevent degradation . Its molecular weight (180.59 g/mol) and chlorine substituent suggest reactivity in nucleophilic substitution, which is relevant for derivatization studies. Researchers must prioritize solubility testing in target solvents and confirm purity via HPLC or NMR before use.
Q. How can the identity and purity of newly synthesized this compound be validated?
- Answer: For novel batches, combine spectroscopic techniques (e.g., H/C NMR for structural confirmation) with chromatographic methods (HPLC ≥95% purity). For known compounds, cross-reference melting points and spectral data with literature. Purity assessments should include elemental analysis or mass spectrometry to detect trace impurities .
Advanced Research Questions
Q. What experimental strategies can optimize the synthesis of this compound to enhance yield and scalability?
- Answer:
- Reagent Selection: Use quinone precursors with electron-withdrawing groups to improve reactivity with chlorinating agents (e.g., POCl).
- Reaction Monitoring: Employ TLC or in-situ IR to track reaction progress and minimize side products.
- Purification: Gradient recrystallization in ethanol/water mixtures improves crystal quality. Pilot-scale reactions should test solvent recycling to reduce costs .
Q. How does the chlorine substituent in this compound influence its bioactivity compared to other quinoxaline derivatives?
- Answer: The chlorine atom enhances electrophilicity, potentially increasing interactions with biological targets. Comparative studies (e.g., with 6-methoxy or bromo analogues) should measure:
- Binding Affinity: Surface plasmon resonance (SPR) or molecular docking.
- Cytotoxicity: MTT assays across cell lines (e.g., IC values).
Data from related compounds (e.g., 3-Chloro-6-methoxyquinolin-4-ol) show chlorine’s role in improving antibacterial efficacy by 3-fold compared to bromo derivatives .
Q. What methodologies are recommended to resolve contradictions in reported anti-inflammatory effects of this compound?
- Answer:
- Standardized Assays: Use consistent in vitro models (e.g., LPS-induced RAW264.7 macrophages) to measure TNF-α, IL-6, and IL-1β suppression.
- Dose-Response Curves: Test a wide concentration range (0.1–100 µM) to identify non-linear effects.
- Mechanistic Studies: Western blotting for NF-κB pathway proteins can clarify if discrepancies arise from pathway-specific modulation .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis or weighing due to respiratory irritation risks.
- Waste Disposal: Neutralize chlorinated byproducts before disposal, adhering to institutional hazardous waste guidelines .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Answer:
- Detailed Logs: Record reaction parameters (temperature, solvent ratios, catalyst loading) and deviations.
- Supporting Information: Publish spectral data (NMR, IR) and chromatograms in supplementary files.
- Batch Tracking: Assign unique identifiers to each synthesis batch for traceability .
Comparative Analysis
Q. How does this compound compare structurally and functionally to 6-Aminoquinolin-4-ol in medicinal chemistry applications?
- Answer:
| Property | This compound | 6-Aminoquinolin-4-ol |
|---|---|---|
| Reactivity | Electrophilic (Cl substituent) | Nucleophilic (NH group) |
| Bioactivity Focus | Antibacterial/anti-inflammatory | Anticancer (DNA intercalation) |
| Synthetic Complexity | Moderate (chlorination step) | High (amine protection required) |
| Functional group differences necessitate tailored derivatization strategies; for example, chloro groups favor cross-coupling reactions, while amines enable Schiff base formation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
